

What are the chemical properties of tert-Butyl (cyanomethyl)(methyl)carbamate?

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Compound of Interest

Compound Name: *tert-Butyl (cyanomethyl)
(methyl)carbamate*

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A Technical Guide to tert-Butyl (cyanomethyl)(methyl)carbamate

Abstract: This technical document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **tert-Butyl (cyanomethyl)(methyl)carbamate** (CAS No. 180976-09-4). It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide details the compound's physicochemical characteristics, provides a representative experimental protocol for its preparation, and explores its utility as a synthetic intermediate. All quantitative data is presented in tabular format for clarity, and key chemical transformations are visualized using process-flow diagrams.

Compound Identification and Overview

Tert-Butyl (cyanomethyl)(methyl)carbamate is a carbamate derivative widely utilized as a building block and intermediate in organic synthesis.^[1] Its structure incorporates a nitrile functional group and a tert-butoxycarbonyl (Boc) protected secondary amine, making it a versatile reagent for the introduction of a methylaminoacetonitrile moiety in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes.^[1] The Boc protecting group allows for selective deprotection under acidic conditions, while the nitrile group offers a handle for various chemical transformations, such as reduction to a primary amine.

Identifier	Value
CAS Number	180976-09-4[2]
IUPAC Name	tert-butyl (cyanomethyl)(methyl)carbamate
Molecular Formula	C ₈ H ₁₄ N ₂ O ₂ [2]
Molecular Weight	170.21 g/mol [2]
SMILES	<chem>CC(C)(C)OC(=O)N(C)CC#N</chem> [2]
InChI Key	AXNPHDXTYKKHSJ-UHFFFAOYSA-N
Synonyms	N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester, 2-[Boc(methyl)amino]acetonitrile[1] [2]

Physicochemical Properties

The compound is typically supplied as a liquid with a purity of 97% or greater.[2] Proper storage involves keeping it in a tightly sealed container in a dry, room-temperature environment.

Property	Value	Source(s)
Physical Form	Liquid	
Boiling Point	59-60 °C @ 0.2 Torr	[1]
Purity	≥97%	[2]
Storage	Sealed in dry, room temperature	
Topological Polar Surface Area (TPSA)	53.33 Å ²	[2]
LogP (Computed)	1.37688	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **tert-Butyl (cyanomethyl)(methyl)carbamate** is not readily available, a standard and reliable method is the Boc-protection of the corresponding secondary amine, N-methylaminoacetonitrile. This is a common transformation in organic chemistry.[3]

Representative Protocol: Synthesis via Boc-Protection

Objective: To synthesize **tert-Butyl (cyanomethyl)(methyl)carbamate** from N-methylaminoacetonitrile and di-tert-butyl dicarbonate (Boc₂O).

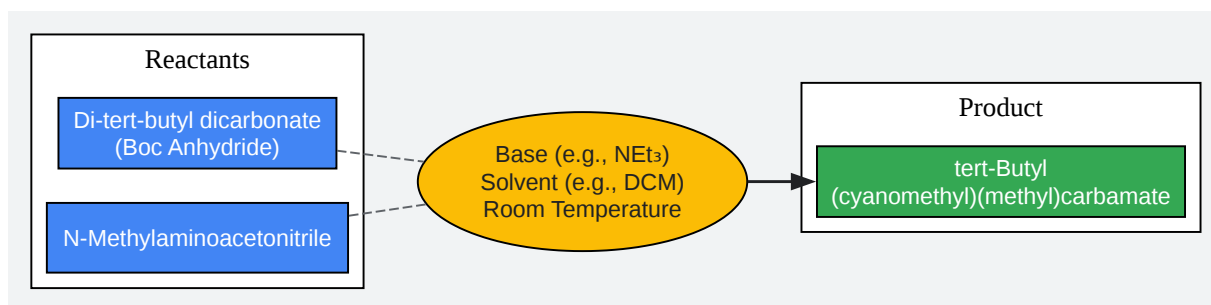
Materials:

- N-methylaminoacetonitrile
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

- To a solution of N-methylaminoacetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (1.2 eq).
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, **tert-Butyl (cyanomethyl)(methyl)carbamate**, can be purified by flash column chromatography on silica gel if necessary.



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Diagram 1: General workflow for the synthesis of the title compound.

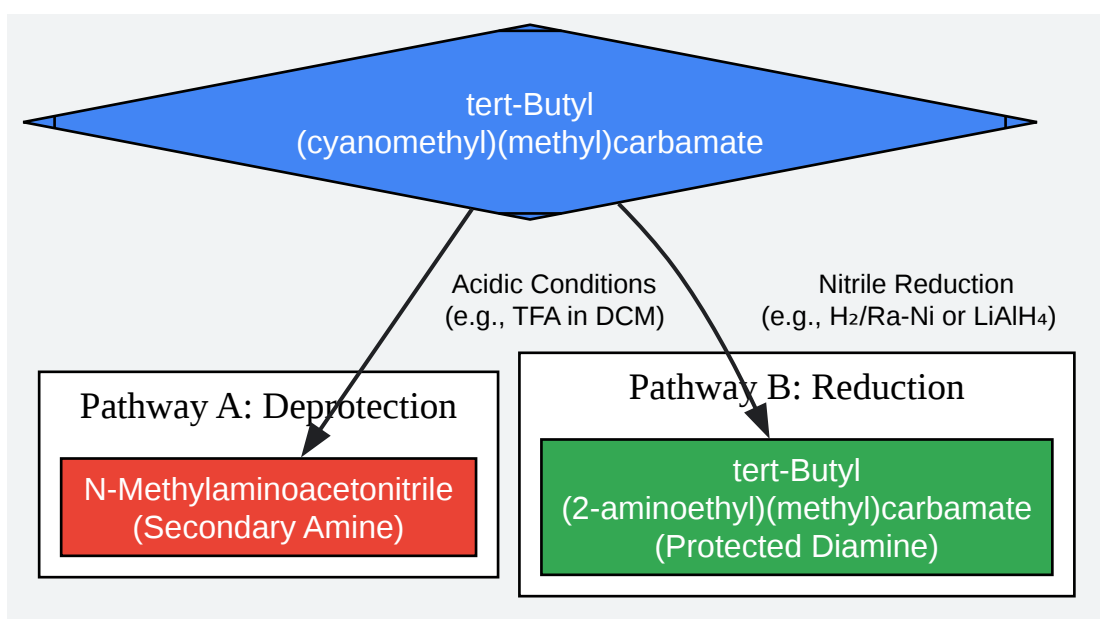
Reactivity and Synthetic Applications

The synthetic utility of **tert-Butyl (cyanomethyl)(methyl)carbamate** stems from the distinct reactivity of its two primary functional groups. This dual functionality allows for its use in divergent synthetic pathways, making it a valuable intermediate for drug development professionals.

- **Boc Group Deprotection:** The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as

DCM efficiently removes the Boc group to liberate the secondary amine, N-methylaminoacetonitrile hydrochloride or trifluoroacetate salt. This unmasked amine can then participate in subsequent reactions like amide bond formation or reductive amination.

- **Nitrile Group Reduction:** The nitrile functionality can be chemically reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH_4) in an ethereal solvent like THF, or catalytic hydrogenation using hydrogen gas (H_2) over a metal catalyst such as Raney Nickel (Ra-Ni). This reaction converts the cyanomethyl moiety into an aminoethyl group, yielding tert-Butyl (2-aminoethyl)(methyl)carbamate, a protected diamine scaffold of significant interest in medicinal chemistry.



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Diagram 2: Key reactivity pathways and synthetic utility of the title compound.

Safety and Handling

Tert-Butyl (cyanomethyl)(methyl)carbamate is classified as an irritant and requires careful handling to avoid exposure.^[1] All work should be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.^[1] The compound should be stored away from sources of ignition and strong oxidizing agents.^[1]

Safety Aspect	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing vapors/mist.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
General Handling	Avoid contact with skin, eyes, and respiratory tract.	[1]

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